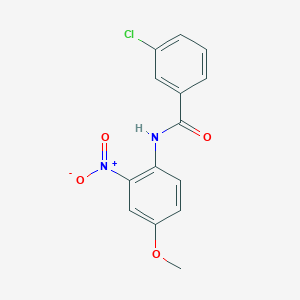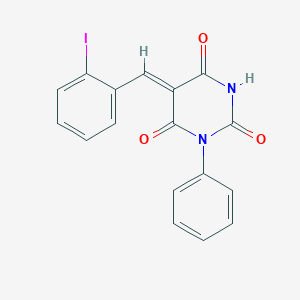
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide class of compounds, characterized by the presence of a benzamide group attached to a substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 4-methoxy-2-nitroaniline.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with desired properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide: Similar structure but with different substitution pattern on the benzene ring.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
3-chloro-4-nitroanisole: Lacks the amide group, making it less reactive in certain chemical transformations.
Uniqueness
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct reactivity and potential biological activity. The combination of the chloro, methoxy, and nitro groups on the benzamide scaffold allows for a wide range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-6-12(13(8-11)17(19)20)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBSGDTAYASLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5161622.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5161631.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![Diethyl 5-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5161650.png)
![3-(Methylsulfanyl)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5161655.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)
![1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5161671.png)
![3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5161679.png)
![5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl-](/img/structure/B5161702.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
